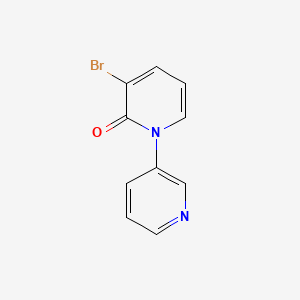

3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one

Description

3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is a brominated pyridinone derivative featuring a pyridin-3-yl substituent at the N1 position and a bromine atom at the C3 position. Pyridin-2(1H)-ones are heterocyclic compounds of significant interest due to their presence in bioactive molecules, pharmaceuticals, and agrochemicals . The bromine atom enhances electrophilic reactivity, making it a versatile intermediate for further functionalization, while the pyridin-3-yl group may influence electronic and steric properties, impacting biological interactions.

Properties

IUPAC Name |

3-bromo-1-pyridin-3-ylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-4-2-6-13(10(9)14)8-3-1-5-12-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKBTHAONOKVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-3-yl)pyridin-2(1H)-one. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide in methanol can be used for substitution reactions.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-1-(pyridin-3-yl)pyridin-2(1H)-one.

Oxidation: N-oxides of the pyridine rings.

Reduction: Corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating neurological disorders and inflammatory diseases. For instance, compounds derived from this structure have shown promise in inhibiting specific enzymes involved in disease pathways, such as viral endonucleases .

Mechanism of Action

The mechanism typically involves the compound binding to active sites on enzymes or receptors, modulating their activity. The bromine atom's presence enhances the compound's lipophilicity and potential for bioactivity, allowing it to penetrate biological membranes effectively.

Organic Synthesis

Intermediate in Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing more complex heterocyclic compounds. It can undergo various reactions such as substitution and coupling, facilitating the formation of diverse chemical entities .

Synthetic Routes

The synthesis often involves bromination reactions where the compound is produced through the bromination of related pyridine derivatives. A common method includes using N-bromosuccinimide (NBS) under controlled conditions to ensure high yields and selectivity .

Material Science

Organic Electronics and Sensors

Research has explored the use of this compound in developing organic electronic materials and sensors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Studies

Mechanism of Action

The mechanism of action of 3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and pyridine moieties. These interactions can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Substituents at the N1 Position

- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl derivatives (): These compounds incorporate a pyrazole ring and a chloropyridinyl group. For example, 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one demonstrated notable insecticidal activity against Mythimna separata .

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one ():

The fluorophenyl group at N1 provides strong electronegativity, increasing lipophilicity and metabolic stability compared to the pyridin-3-yl group. This substitution is common in drug design to optimize pharmacokinetics.- 3-Bromo-1-(2-methylpropyl)pyridin-2(1H)-one (): The branched alkyl chain (2-methylpropyl) is electron-donating, improving solubility in nonpolar environments. Such derivatives are often explored for CNS-targeting applications due to enhanced blood-brain barrier penetration.

Substituents at the C5 Position

- 5-Methoxycarbonyl derivatives (): Compounds like (R)-3-bromo-1-(2-hydroxy-1-phenylethyl)-5-methoxycarbonylpyridin-2(1H)-one feature a methoxycarbonyl group at C3.

5-Trifluoromethyl derivatives ():

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one contains a trifluoromethyl group, which is strongly electron-withdrawing. This substitution can enhance oxidative stability and binding affinity in medicinal chemistry contexts .

Physicochemical Properties

Biological Activity

3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a bromine atom attached to a pyridine ring, which is connected to another pyridine ring through a methylene bridge. This specific arrangement contributes to its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the pyridine rings enhance its binding affinity, influencing processes such as:

- Enzyme inhibition

- Modulation of signaling pathways

- Induction of apoptosis in cancer cells

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study reported that derivatives of this compound showed significant inhibition of microtubule assembly, suggesting potential as microtubule-destabilizing agents in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. A recent study highlighted that certain derivatives demonstrated superior antibacterial effects compared to established antibiotics . The following table summarizes the antimicrobial efficacy of selected derivatives:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 3.90 μg/mL |

| Derivative B | Escherichia coli | 5.00 μg/mL |

| Derivative C | Mycobacterium tuberculosis | 2.50 μg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on breast cancer cell lines (MDA-MB-231) demonstrated that treatment with this compound led to significant apoptosis induction, with enhanced caspase activity observed at concentrations as low as 10 μM .

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, derivatives of the compound were tested for their effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the molecular structure could lead to improved antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.